

what to do when apiezon I grease is not providing a good seal

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Compound of Interest

Compound Name: APIEZON GREASE L

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Apiezon L Grease Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing sealing issues with Apiezon L grease in their vacuum systems.

Troubleshooting Guide: Poor Seal with Apiezon L Grease

A systematic approach is crucial when diagnosing a poor vacuum seal. This guide will walk you through a step-by-step process to identify and resolve the root cause of the issue.

Step 1: Initial System & Application Check

Before assuming a grease failure, it's essential to verify the correct application and baseline system integrity.

- 1.1. Visual Inspection of the Greased Joint:
- Appearance: A properly lubricated joint should appear clear and almost transparent, without striations.[1] The grease should form a thin, uniform film.
- Excess Grease: Too much grease can trap air and particulates, leading to a "virtual leak."[2] Ensure any excess grease extruded from the joint has been wiped away.[2]



• Contamination: Visually inspect the grease for any embedded particles, dust, or debris.

1.2. Review of Application Technique:

- Cleanliness: Confirm that the sealing surfaces (e.g., ground glass joints, O-rings) were meticulously cleaned with a suitable solvent and dried before grease application.[1][2] Dust, dirt, and old grease residues can compromise the seal.[1]
- Amount of Grease: The principle of "less is more" is critical.[2] For O-rings, a light sheen is sufficient.[3] For ground glass joints, apply a few thin stripes to the upper part of the inner joint.[1]
- Distribution: After applying the grease, the components should be gently twisted or rotated to ensure an even and complete distribution of the grease film.[2]

Step 2: Operational Parameter Verification

Ensure that the experimental conditions are within the operational limits of Apiezon L grease.

2.1. Temperature:

- Apiezon L is designed for ambient temperatures, typically between 10 to 30°C (50 to 86°F).
 [4][5][6][7]
- The grease softens and melts at approximately 47°C and is not recommended for use on joints that will exceed 30°C.[8][9][10] Exceeding this temperature can lead to a loss of sealing integrity.

2.2. Material Compatibility:

- Confirm that all components in contact with the grease, especially O-rings and seals, are made from compatible materials.
- Compatible materials include: Viton, silicone, nitrile (>30% nitrile content), nylon, polyurethane, polyethylene, and polypropylene.[6][11]
- Incompatible materials include: EPDM (ethylene propylene diene M-class rubber), EPR (ethylene propylene rubber), Butyl rubber, and PVC seals.[6] Incompatibility can cause the



seals to swell, degrade, and ultimately leak.

Step 3: Leak Detection

If the initial checks do not resolve the issue, a systematic leak detection procedure is necessary.

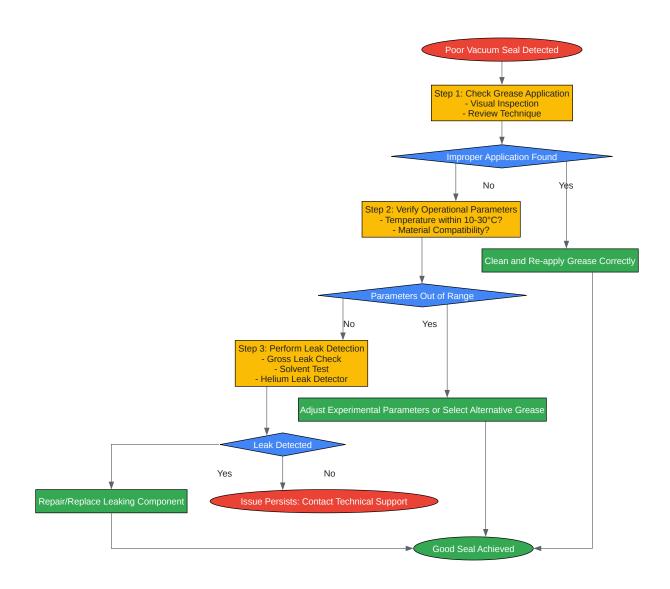
3.1. Gross Leak Check:

- If the system fails to pump down to a rough vacuum (e.g., below 1 Torr), a large leak is likely present.
- Listen for a hissing sound, which can pinpoint the location of a significant leak.
- 3.2. Solvent Test (for small leaks):
- With the system under vacuum, carefully apply a small amount of a volatile solvent, such as
 acetone or isopropanol, to suspected leak points (e.g., joints, feedthroughs).
- A leak will draw the solvent into the system, causing a noticeable fluctuation on the vacuum gauge.
- 3.3. Helium Mass Spectrometer Leak Detection (for fine leaks):
- This is the most sensitive method for detecting very small leaks.
- The system is evacuated, and a mass spectrometer is used to detect the presence of a tracer gas (typically helium).
- Helium is sprayed around potential leak sites on the exterior of the vacuum chamber. If a
 leak is present, the helium will be drawn in and detected by the mass spectrometer.

Troubleshooting Workflow Diagram

The following diagram outlines the logical flow for troubleshooting a poor vacuum seal when using Apiezon L grease.





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Troubleshooting workflow for a poor vacuum seal.



Frequently Asked Questions (FAQs)

Q1: What is the proper way to apply Apiezon L grease to a ground glass joint?

A1: First, ensure the joint is clean and dry.[1] Apply a few, separate, thin stripes of grease to the upper part of the inner joint. Avoid applying grease to the very top or bottom. Insert the inner joint into the outer joint and rotate them together to spread the grease evenly. A properly lubricated joint will appear transparent.[1]

Q2: How much Apiezon L grease should I use on an O-ring?

A2: You should use a very minimal amount. The goal is to achieve a light sheen on the O-ring's surface.[3] Apply a small amount of grease to your gloved fingers and run the O-ring through them to get a thin, even coating. Wipe away any excess grease.[3]

Q3: My vacuum system is operating at a temperature slightly above 30°C. Will Apiezon L still work?

A3: It is not recommended. Apiezon L grease has a softening point around 47°C and is intended for use at ambient temperatures (10-30°C).[8][9][10] Above this range, its viscosity will decrease, which can compromise the seal. For higher temperatures, consider using Apiezon H grease.[4][5]

Q4: Can I use Apiezon L grease with any type of O-ring?

A4: No. Apiezon L is a hydrocarbon-based grease and is incompatible with certain elastomers. It should not be used with EPDM, EPR, Butyl rubber, or PVC seals.[6] It is compatible with Viton, silicone, and nitrile O-rings, among others.[6][11]

Q5: How do I clean Apiezon L grease off my glassware?

A5: First, wipe off the excess grease with a clean, lint-free cloth.[12] Any remaining residue can be removed by washing with an aromatic hydrocarbon solvent like toluene or xylene. For a more environmentally friendly option, limonene can be used.[12] Apiezon L is not soluble in alcohols or ketones.

Q6: What does the "gettering" action of Apiezon L grease mean?



A6: The complex hydrocarbon structure of Apiezon L grease gives it the ability to absorb other greasy or chemical impurities from the surfaces of your vacuum system.[5][7][12] This "gettering" action helps to achieve a cleaner vacuum environment.

Data Presentation

Quantitative Comparison of Common High Vacuum

Greases

Property	Apiezon L	Dow Corning High Vacuum Grease
Grease Type	Hydrocarbon	Silicone
Vapor Pressure @ 20°C	7 x 10 ⁻¹¹ Torr	1 x 10 ⁻⁵ to 1 x 10 ⁻⁶ mm Hg
Working Temperature Range	10 to 30°C (50 to 86°F)[4][5] [13]	-40 to 204°C (-40 to 400°F)[14] [15]
Melting Point	42 to 52°C[16]	Non-melting[14]
Outgassing (ASTM E595)	<1.0% TML, <0.1% CVCM[8] [13]	Data not specified in datasheet
Solubility	Soluble in hydrocarbon solvents (toluene, xylene). Insoluble in alcohols, ketones. [12][16]	Insoluble in water, methanol, ethanol, acetone. Dispersible in kerosene, toluene, ether.[9]

Experimental Protocols Protocol 1: Application of Apiezon L Grease to a Ground Glass Joint

- Surface Preparation:
 - 1. Thoroughly clean the inner and outer ground glass joints with a suitable solvent (e.g., acetone, followed by isopropanol) to remove any old grease, reaction residue, or other contaminants.



- 2. Ensure the joints are completely dry using a stream of dry nitrogen or by oven-drying.
- 3. Wear clean, lint-free gloves to prevent contamination from skin oils.
- Grease Application:
 - 1. Using a clean spatula or your gloved fingertip, apply 2-3 thin, evenly spaced stripes of Apiezon L grease around the upper half of the inner (male) joint.
 - 2. Do not apply grease to the very top or bottom of the joint to prevent it from entering the vacuum system or being exposed to the atmosphere.
- · Joint Assembly:
 - 1. Insert the inner joint into the outer (female) joint.
 - 2. Gently rotate the joints back and forth several times to spread the grease into a thin, uniform, and transparent film.
 - 3. A properly greased joint should appear clear. If there are visible striations, more rotation is needed. If the joint is opaque, too much grease has been used. Disassemble, clean, and repeat the process.
 - 4. Wipe away any excess grease that is squeezed out of the joint with a lint-free cloth.

Protocol 2: Helium Mass Spectrometer Leak Detection

This protocol is a general guide and should be adapted to your specific instrumentation. It is based on the principles outlined in the ASTM E499 standard.[2][17][18]

- System Preparation:
 - 1. Connect the helium leak detector to the vacuum system according to the manufacturer's instructions. This is typically done on the high vacuum side of the system.
 - 2. Evacuate the system to the required base pressure for leak detection.



- Allow the system pressure to stabilize and record the background helium signal on the mass spectrometer.
- Leak Detection Procedure:
 - 1. Begin spraying a fine stream of helium gas at suspected leak points. Start from the top of the vacuum system and work your way down.
 - 2. Spray methodically at welds, flanges, feedthroughs, and any sealed joints.
 - 3. When a leak is present, the helium will be drawn into the system, and the mass spectrometer will show a sharp increase in the helium signal.
 - 4. Once a leak is detected, stop spraying helium and allow the signal to return to the background level before proceeding to pinpoint the exact location.
- · Quantification (Optional):
 - 1. To quantify the leak rate, a calibrated leak standard can be attached to the vacuum system to compare the signal from the unknown leak to a known leak rate.
- Resolution:
 - 1. Once the leak is located, vent the system, and perform the necessary repairs (e.g., regreasing a joint, tightening a flange, replacing a gasket).
 - 2. Repeat the leak detection procedure to confirm that the leak has been successfully repaired.

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